Prop-1-ene-2-sulfonyl fluoride

Catalog No.
S12782580
CAS No.
M.F
C3H5FO2S
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-1-ene-2-sulfonyl fluoride

Product Name

Prop-1-ene-2-sulfonyl fluoride

IUPAC Name

prop-1-ene-2-sulfonyl fluoride

Molecular Formula

C3H5FO2S

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C3H5FO2S/c1-3(2)7(4,5)6/h1H2,2H3

InChI Key

BIFOTDNKHRADOX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)S(=O)(=O)F

Prop-1-ene-2-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride functional group attached to a propene backbone. Its chemical formula is C3H5FO2SC_3H_5FO_2S, and it is notable for its reactivity due to the electrophilic nature of the sulfonyl fluoride group. This compound plays a significant role in various

, including:

  • Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates, respectively.
  • Electrophilic Additions: The double bond in the propene structure can participate in electrophilic addition reactions, making it a reactive intermediate in various synthetic pathways.
  • Sulfur Fluoride Exchange (SuFEx): This unique reaction allows for the transformation of sulfonyl fluorides into sulfonamides or other derivatives through nucleophilic attack on the sulfur atom .

While specific biological activities of Prop-1-ene-2-sulfonyl fluoride are not extensively documented, compounds with sulfonyl fluoride groups have been recognized for their potential as bioactive agents. They can interact with biological nucleophiles, which may lead to applications in medicinal chemistry. The sulfonyl fluoride moiety has been implicated in the development of inhibitors for various enzymes and proteins due to its ability to form covalent bonds with nucleophilic residues.

Several synthesis methods for Prop-1-ene-2-sulfonyl fluoride have been reported:

  • Fluorination of Propene Derivatives: This method involves the introduction of the sulfonyl fluoride group through fluorination reactions using reagents like sulfur tetrafluoride.
  • Electrochemical Methods: Recent advancements have highlighted electrochemical routes that facilitate the synthesis of sulfonyl fluorides under mild conditions, enhancing product yields while minimizing waste .
  • Chalcogen Bonding Strategies: Innovative approaches utilizing chalcogen bonding have been explored to enhance the reactivity and selectivity of reactions involving Prop-1-ene-2-sulfonyl fluoride .

Prop-1-ene-2-sulfonyl fluoride finds applications in various fields:

  • Synthetic Organic Chemistry: It is utilized as a reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound can be incorporated into ionic liquids, which are increasingly used in electrochemical applications and as solvents in chemical processes .
  • Bioconjugation: Due to its reactive nature, it can be employed in bioconjugation strategies to modify biomolecules for therapeutic purposes.

Interaction studies involving Prop-1-ene-2-sulfonyl fluoride focus on its reactivity with different nucleophiles. These studies reveal that the compound exhibits high selectivity and reactivity towards phenolic compounds and amines, which are crucial for developing various functionalized products. The understanding of these interactions aids in optimizing reaction conditions for better yields and selectivity in synthetic applications.

Several compounds exhibit structural or functional similarities to Prop-1-ene-2-sulfonyl fluoride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
Prop-2-ene-1-sulfonyl fluorideSimilar backbone but different positioning of the sulfonyl groupDifferent reactivity patterns due to structural differences
Sulfur tetrafluorideContains sulfur and fluorineHighly reactive; used primarily as a fluorinating agent
2-Chloroprop-2-ene-1-sulfonyl fluorideChlorine substituent alters reactivityUseful for selective reactions involving amines

Prop-1-ene-2-sulfonyl fluoride stands out due to its balance between reactivity and stability, making it a valuable reagent in synthetic chemistry while also being amenable to modifications that enhance its utility in various applications.

Sulfonation and Fluorination Strategies

Classical sulfonation and fluorination strategies for prop-1-ene-2-sulfonyl fluoride synthesis primarily rely on the well-established chloride-fluoride exchange methodology. This approach involves the initial formation of prop-1-ene-2-sulfonyl chloride followed by halogen exchange using fluoride sources [1] [2]. The most widely employed method utilizes ammonium fluoride in refluxing acetone, which provides excellent yields ranging from 85-95% for various sulfonyl fluoride derivatives [3] [1].

The reaction mechanism proceeds through nucleophilic substitution at the sulfur center, where the fluoride ion displaces the chloride leaving group. Temperature control is crucial, as excessive heating can lead to decomposition of the allylic system. Optimal conditions typically involve heating at 60-80°C for 2-4 hours in polar aprotic solvents [1]. Phase transfer catalysis using 18-crown-6 ether with potassium fluoride has also been successfully employed, offering improved reaction rates and yields [1].

The choice of fluoride source significantly impacts both reaction efficiency and practicality. While potassium hydrogen fluoride provides high yields, its corrosive nature and handling difficulties limit large-scale applications [4]. Ammonium fluoride offers a safer alternative with comparable efficiency, making it the preferred choice for most synthetic applications [1].

Use of Thiols and Disulfides as Precursors

Thiols and disulfides serve as versatile precursors for sulfonyl fluoride synthesis through oxidative fluorination pathways [5] [6] [7]. This approach is particularly attractive for preparing prop-1-ene-2-sulfonyl fluoride derivatives due to the ready availability of corresponding allylic thiols and their synthetic accessibility.

The transformation typically proceeds through a multi-step oxidation sequence. Initial oxidation of thiols generates disulfide intermediates, which undergo further oxidation to form sulfenic acid species. Subsequent fluorination occurs through nucleophilic attack by fluoride ions, followed by additional oxidation steps to yield the final sulfonyl fluoride product [5] [8].

Electrochemical methods have proven particularly effective for this transformation, utilizing potassium fluoride as an economical and environmentally benign fluoride source [5] [8]. The reaction proceeds under mild conditions with excellent functional group tolerance, achieving yields of 70-95% for various substrates. The biphasic reaction system allows for efficient mass transfer while maintaining separation of organic and aqueous phases [5].

Chemical oxidation alternatives employ reagents such as Selectfluor or hydrogen peroxide in combination with fluoride sources [6]. These methods offer operational simplicity but may require more stringent reaction conditions and produce additional byproducts. Temperature optimization is critical, with most reactions proceeding optimally at 25-60°C to prevent substrate decomposition [6].

Modern and Green Synthetic Techniques

Electrochemical Oxidative Synthesis

Electrochemical oxidative synthesis represents a significant advancement in sustainable sulfonyl fluoride preparation, offering metal-free conditions and excellent scalability [5] [9] [8]. This methodology employs direct anodic oxidation to convert thiols or disulfides into sulfonyl fluorides using potassium fluoride as the sole fluoride source.

The electrochemical setup typically utilizes a divided cell configuration with platinum electrodes in a biphasic system consisting of organic solvent and aqueous potassium fluoride solution [5] [8]. Current densities of 10-20 mA/cm² provide optimal reaction rates while minimizing electrode degradation. The reaction proceeds at ambient temperature with reaction times ranging from 2-12 hours depending on substrate structure [5].

Mechanistic studies reveal a complex multi-electron process involving initial formation of disulfide radical cations, followed by nucleophilic attack of fluoride to generate sulfenyl fluoride intermediates [8]. Subsequent oxidation steps yield sulfinyl fluoride and ultimately the desired sulfonyl fluoride product. The process exhibits pseudo-zero-order kinetics, indicating mass transfer limitations that can be overcome through microreactor technology [8].

Flow electrochemistry offers significant advantages, reducing reaction times to 5-15 minutes while maintaining high yields [8]. The enhanced mass transport in microflow reactors, combined with increased electrode surface-to-volume ratios, dramatically improves reaction efficiency. Scale-up demonstrations have achieved gram-scale production with consistent product quality [5].

Photoredox-Catalyzed Allylic C–H Fluorosulfonylation

Photoredox-catalyzed allylic C-H fluorosulfonylation represents a breakthrough methodology for directly functionalizing alkenes to produce allyl sulfonyl fluorides [10] [11] [12]. This approach employs visible light activation of photocatalysts to generate reactive intermediates capable of selective C-H bond activation at allylic positions.

The reaction utilizes FABI (1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts) as both the fluorosulfonylation reagent and radical initiator [10] [12]. Blue light-emitting diode irradiation activates the photoredox catalyst, typically 4-dimethylaminopyridine or similar organic photocatalysts, which initiates the radical chain process. Reaction conditions are remarkably mild, proceeding at room temperature under inert atmosphere [10].

The mechanism involves initial photocatalytic generation of sulfonyl radicals from FABI, followed by addition to the alkene substrate to form a carbon-centered radical intermediate [10] [11]. Subsequent hydrogen atom transfer from the allylic position generates the desired allyl sulfonyl fluoride with excellent regioselectivity. The process exhibits exceptional functional group tolerance and broad substrate scope [10] [12].

Optimization studies demonstrate that solvent choice significantly impacts both yield and selectivity. Dichloromethane provides optimal results, while polar protic solvents lead to reduced efficiency due to competitive hydrogen bonding interactions [10]. Catalyst loading of 5-10 mol% typically provides optimal balance between reaction rate and cost-effectiveness [10].

Catalyst-Free Radical Fluorination

Catalyst-free radical fluorination methods offer significant advantages in terms of operational simplicity and environmental impact [13] [14]. These approaches eliminate the need for transition metal catalysts while maintaining high efficiency and broad substrate scope for sulfonyl fluoride synthesis.

The methodology employs sulfonyl hydrazides as starting materials, which undergo radical-mediated fluorination in aqueous media [13] [14]. The reaction proceeds through homolytic cleavage of the N-N bond to generate nitrogen-centered radicals, which subsequently abstract hydrogen atoms to form carbon-centered radicals. Fluorination occurs through radical combination with fluorine-containing reagents [13].

Selectfluor serves as the primary fluorine source, providing both the fluorinating capability and radical initiation properties [13] [14]. The reaction proceeds smoothly in water at ambient temperature, demonstrating exceptional environmental compatibility. Yields typically range from 60-90% across diverse substrate classes, with electron-rich aromatics showing particularly high efficiency [13].

The aqueous reaction medium offers several advantages including improved heat dissipation, reduced fire hazards, and simplified product isolation [13] [14]. However, substrate solubility can limit applicability for highly hydrophobic compounds. Mixed solvent systems incorporating water-miscible organic cosolvents have been developed to address this limitation while maintaining the green chemistry principles [13].

Palladium-Catalyzed Sulfonylation and Fluorination

Palladium-catalyzed methodologies provide powerful tools for constructing sulfonyl fluorides from readily available aryl halide precursors [15]. These one-pot protocols combine sulfonylation and fluorination steps to achieve efficient transformation of aryl bromides into the corresponding sulfonyl fluorides.

The reaction employs DABSO (diazabicyclo[2.2.2]octane bis-sulfur dioxide) as a convenient sulfur dioxide surrogate, eliminating the need for gaseous SO₂ handling [15]. Palladium catalysts, typically Pd(OAc)₂ with appropriate phosphine ligands, facilitate the initial sulfonylation step to generate sulfinate intermediates. Subsequent treatment with N-fluorobenzenesulfonimide completes the fluorination process [15].

Reaction optimization reveals that ligand selection significantly impacts both yield and reaction rate. Electron-rich phosphines such as XPhos or SPhos provide optimal results, while more electron-deficient ligands lead to reduced catalytic activity [15]. Base selection is equally important, with potassium carbonate or cesium carbonate providing the best balance of reactivity and selectivity [15].

The methodology demonstrates excellent functional group tolerance, successfully accommodating various electron-withdrawing and electron-donating substituents [15]. Heterocyclic substrates, including pyridines and thiophenes, undergo smooth transformation under the optimized conditions. Scale-up studies have demonstrated gram-scale preparation capabilities with consistent product quality [15].

Mechanistic Insights into Synthetic Pathways

Radical Intermediates and Reaction Dynamics

Radical intermediates play crucial roles in many sulfonyl fluoride synthetic pathways, particularly in electrochemical and photoredox-catalyzed methodologies [8] [16]. Understanding these intermediates provides valuable insights for reaction optimization and development of new synthetic approaches.

In electrochemical systems, initial thiol oxidation generates disulfide radical cations as key intermediates [8]. These species exhibit characteristic absorption features in the near-infrared region and can be detected through electron paramagnetic resonance spectroscopy. The radical cations undergo nucleophilic attack by fluoride ions to form sulfenyl fluoride intermediates, which represent the first fluorinated species in the reaction sequence [8].

Photoredox-catalyzed reactions proceed through different radical pathways involving sulfonyl radical generation from FABI reagents [10] [11]. Time-resolved spectroscopic studies reveal rapid formation of these intermediates upon light irradiation, with lifetimes on the microsecond timescale. The high reactivity of sulfonyl radicals enables efficient addition to alkene substrates, initiating the radical chain process [10].

Radical scavenging experiments using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl oxyl) or BHT (butylated hydroxytoluene) confirm the involvement of radical intermediates in various synthetic pathways [8]. These studies demonstrate significant rate inhibition upon radical scavenger addition, supporting the proposed radical mechanisms. Quantitative analysis of inhibition kinetics provides rate constants for key propagation steps [8].

Thermodynamic and Kinetic Considerations

Thermodynamic analysis reveals that most sulfonyl fluoride forming reactions are moderately to highly exothermic, providing favorable driving forces for product formation [17] [18]. The strong sulfur-fluorine bond (bond dissociation energy approximately 540 kJ/mol) contributes significantly to the thermodynamic stability of products [17].

Kinetic studies demonstrate varying activation barriers depending on the specific reaction pathway [17] [18]. Electrochemical methods exhibit activation energies in the range of 120-150 kJ/mol, primarily associated with initial electron transfer processes [8]. Photoredox-catalyzed reactions show lower barriers (80-120 kJ/mol) due to the favorable energetics of photoinduced electron transfer [10].

Temperature dependence studies reveal optimal reaction temperatures for different methodologies. Classical halogen exchange reactions require elevated temperatures (60-80°C) to overcome activation barriers, while modern photoredox methods proceed efficiently at room temperature [1] [10]. The temperature sensitivity of allylic substrates necessitates careful thermal management to prevent elimination or rearrangement side reactions [10].

Solvent effects significantly influence both thermodynamic and kinetic parameters [19] [17]. Polar aprotic solvents such as acetonitrile or dimethylformamide stabilize ionic intermediates and transition states, leading to enhanced reaction rates and improved yields [17] [19]. Hydrogen-bonding solvents can complicate the reaction landscape through competitive coordination effects [17].

Computational Studies and DFT Analysis

Density functional theory calculations provide detailed insights into reaction mechanisms and transition state structures for sulfonyl fluoride synthesis [20] [17] [18]. These computational studies help rationalize experimental observations and guide synthetic optimization efforts.

DFT analysis of nucleophilic substitution mechanisms reveals highly polar transition states with significant charge separation [17]. The fluoride nucleophile exhibits partial negative charge while the sulfur center bears positive charge, consistent with an SN2-like displacement mechanism. Energy decomposition analysis indicates that electrostatic interactions dominate the binding in these transition states [17].

Computational studies of radical pathways demonstrate the importance of spin-orbit coupling effects in determining reaction selectivity [16]. The presence of heavy sulfur atoms introduces significant spin-orbit interactions that can influence radical recombination rates and product distributions. These effects are particularly pronounced for reactions involving sulfonyl radicals [16].

Solvent modeling through implicit continuum methods and explicit microsolvation approaches reveals the complex interplay between solute-solvent interactions and reaction energetics [17]. Explicit water molecules can form hydrogen bonds with fluoride ions, significantly stabilizing nucleophilic species and lowering activation barriers. These findings help explain the enhanced reactivity observed in aqueous and protic media [17].

Optimization of Reaction Conditions

Solvent Effects and Additive Roles

Solvent selection profoundly impacts both reaction efficiency and product selectivity in sulfonyl fluoride synthesis [19] [17]. Polar aprotic solvents generally provide optimal conditions for most synthetic methodologies, offering good solvation of ionic intermediates while avoiding competitive nucleophilic reactions [19].

Acetonitrile emerges as the preferred solvent for many applications due to its excellent dissolution properties for both organic substrates and inorganic fluoride salts [19] [21]. The moderate polarity and coordinating ability of acetonitrile stabilize ionic transition states without interfering with the desired reaction pathways. Dimethylformamide offers similar advantages but may require higher temperatures for optimal reaction rates [19].

Additive effects play crucial roles in many synthetic protocols. Bases such as triethylamine or diisopropylethylamine serve multiple functions including fluoride activation, byproduct neutralization, and stabilization of sensitive intermediates [19] [18]. Crown ethers enhance fluoride reactivity through complexation of counter-cations, effectively increasing the nucleophilicity of fluoride ions [1].

Phase transfer catalysts enable efficient reactions in biphasic systems, particularly for electrochemical methodologies [5] [8]. Tetrabutylammonium salts facilitate transport of ionic species across phase boundaries, ensuring adequate concentrations of reactive species in both phases. Catalyst loading optimization typically reveals optimal performance at 5-10 mol% loading levels [5].

Temperature, Pressure, and Scale-up Parameters

Temperature optimization requires careful balance between reaction rate enhancement and substrate stability considerations [22] [21]. Most sulfonyl fluoride syntheses proceed optimally in the range of 25-80°C, with specific optimal temperatures depending on the chosen methodology [22].

Classical halogen exchange reactions typically require elevated temperatures (60-80°C) to achieve reasonable reaction rates [1]. However, excessive heating can lead to substrate decomposition, particularly for thermally sensitive allylic systems. Temperature programming, involving initial low-temperature mixing followed by gradual heating, often provides improved yields [22].

Modern photoredox and electrochemical methods offer significant advantages through mild temperature requirements [10] [8]. Room temperature operation not only improves energy efficiency but also minimizes side reactions and substrate decomposition. These methods are particularly valuable for preparing thermally sensitive products [10].

Pressure effects are generally minimal for most sulfonyl fluoride syntheses conducted in liquid phase systems [22]. However, reactions involving gaseous reagents such as sulfur dioxide or thionyl fluoride benefit from moderate pressure increases (1.5-3 bar) to improve gas solubility and reaction rates [21] [4].

Scale-up considerations involve multiple parameters including heat transfer, mass transfer, and mixing efficiency [21] [23] [4]. Larger reaction volumes require more sophisticated temperature control systems to prevent hot spots that could lead to decomposition or runaway reactions. Mechanical stirring becomes increasingly important at larger scales to ensure adequate mixing of multiphasic systems [21].

Continuous flow processing offers significant advantages for scale-up applications [8] [23]. The enhanced heat and mass transfer characteristics of microreactor systems enable efficient large-scale production while maintaining precise control over reaction conditions. Residence time optimization in flow systems typically reveals optimal values in the range of 5-30 minutes [8].

Purification and Isolation Techniques

Purification of sulfonyl fluorides requires specialized techniques due to their unique chemical properties and potential volatility [24] [25] [26]. The electrophilic nature of the sulfonyl fluoride group necessitates careful selection of purification methods to avoid hydrolysis or other decomposition pathways.

Column chromatography using silica gel provides effective purification for most sulfonyl fluoride products [24] [26]. However, the choice of eluent system requires optimization to balance good separation with minimal product decomposition. Petroleum ether-dichloromethane mixtures typically provide optimal results, with ratios ranging from 25:4 to 10:1 depending on substrate polarity [24].

Volatile aliphatic sulfonyl fluorides present particular challenges in purification and isolation [24] [25]. These compounds require very careful workup procedures to minimize losses during solvent removal. Reduced pressure distillation at low temperatures often provides the most effective isolation method, though product volatility may limit recovery yields [25].

Recrystallization techniques are applicable for solid sulfonyl fluoride products, typically employing mixed solvent systems such as ethyl acetate-hexanes or dichloromethane-petroleum ether [26]. The choice of recrystallization solvent requires careful consideration of product stability, as protic solvents can lead to hydrolysis and reduced yields [26].

Preparative high-performance liquid chromatography offers advantages for complex product mixtures or when high purity is required [26]. Reverse-phase columns with acetonitrile-water mobile phases generally provide good separation while minimizing product decomposition. However, the aqueous component must be carefully controlled to prevent hydrolysis during the separation process [26].

Storage and handling considerations are critical for maintaining product integrity [26]. Sulfonyl fluorides should be stored under anhydrous conditions, preferably under inert atmosphere, to prevent hydrolysis. Glass containers may not be suitable for long-term storage of highly reactive products, necessitating the use of plastic or specially treated containers [26].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

123.99942873 g/mol

Monoisotopic Mass

123.99942873 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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